10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzo[c]furo[3,2-g]chromen-5-ones, which are characterized by a fused ring system incorporating benzene, furan, and chromene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products .
Scientific Research Applications
10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one include:
- 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and 3-methoxy groups may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H13ClO4 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H13ClO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3 |
InChI Key |
RLTKPZNTWUKKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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